molecular formula C3H5ClN2O2 B1415778 2-chloro-N-(hydroxyiminomethyl)acetamide CAS No. 1785917-18-1

2-chloro-N-(hydroxyiminomethyl)acetamide

Cat. No.: B1415778
CAS No.: 1785917-18-1
M. Wt: 136.54 g/mol
InChI Key: MCHSMLGEDJOAMO-UHFFFAOYSA-N
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Description

2-chloro-N-(hydroxyiminomethyl)acetamide is a chemical compound with the molecular formula C3H5ClN2O2 It is known for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods reported for the synthesis of 2-chloro-N-(hydroxyiminomethyl)acetamide involves the reaction of 2-chloroacetamide with formaldehyde . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process involving 2-chloroacetamide and formaldehyde can be scaled up for industrial applications, provided that the reaction conditions are carefully monitored to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(hydroxyiminomethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted acetamides.

Mechanism of Action

The mechanism of action of 2-chloro-N-(hydroxyiminomethyl)acetamide involves its interaction with biological molecules. As a formaldehyde releaser, it can donate formaldehyde under certain conditions, which can then interact with proteins and other biomolecules. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(hydroxyiminomethyl)acetamide is unique due to its specific structure, which allows it to act as a formaldehyde releaser. This property distinguishes it from other chloroacetamide derivatives and makes it valuable in applications requiring formaldehyde donation.

Properties

CAS No.

1785917-18-1

Molecular Formula

C3H5ClN2O2

Molecular Weight

136.54 g/mol

IUPAC Name

2-chloro-N-(hydroxyiminomethyl)acetamide

InChI

InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7)

InChI Key

MCHSMLGEDJOAMO-UHFFFAOYSA-N

SMILES

C(C(=O)NC=NO)Cl

Canonical SMILES

C(C(=O)NC=NO)Cl

Origin of Product

United States

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